molecular formula C19H18FN3O2 B7037275 6-[(1-ethyl-4-fluorobenzimidazol-2-yl)methoxy]-3,4-dihydro-2H-isoquinolin-1-one

6-[(1-ethyl-4-fluorobenzimidazol-2-yl)methoxy]-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B7037275
M. Wt: 339.4 g/mol
InChI Key: ANMNZEFJYSUJIK-UHFFFAOYSA-N
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Description

6-[(1-ethyl-4-fluorobenzimidazol-2-yl)methoxy]-3,4-dihydro-2H-isoquinolin-1-one is a complex organic compound that features a benzimidazole moiety linked to an isoquinolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1-ethyl-4-fluorobenzimidazol-2-yl)methoxy]-3,4-dihydro-2H-isoquinolin-1-one typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the Benzimidazole Moiety: This step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions to form the benzimidazole ring.

    Introduction of the Fluoro Group: The fluorination of the benzimidazole ring can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Alkylation: The ethyl group is introduced via an alkylation reaction using ethyl halides in the presence of a base like potassium carbonate.

    Formation of the Isoquinolinone Structure: The isoquinolinone core is synthesized through a Pictet-Spengler reaction, where an arylamine reacts with an aldehyde or ketone under acidic conditions.

    Coupling of the Two Moieties: The final step involves the coupling of the benzimidazole and isoquinolinone structures through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-[(1-ethyl-4-fluorobenzimidazol-2-yl)methoxy]-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or sodium borohydride, resulting in the reduction of the isoquinolinone ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) or alkyl halides in the presence of a base.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced isoquinolinone derivatives.

    Substitution: Halogenated or alkylated benzimidazole derivatives.

Scientific Research Applications

6-[(1-ethyl-4-fluorobenzimidazol-2-yl)methoxy]-3,4-dihydro-2H-isoquinolin-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with various biological targets.

    Pharmacology: Research focuses on its potential effects on different biological pathways, including its role as an enzyme inhibitor or receptor modulator.

    Chemical Biology: The compound is used as a probe to study biological processes and to elucidate the mechanisms of action of related compounds.

    Industrial Applications: Potential use in the synthesis of advanced materials or as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 6-[(1-ethyl-4-fluorobenzimidazol-2-yl)methoxy]-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. Alternatively, it may modulate receptor function by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(1-methyl-4-fluorobenzimidazol-2-yl)methoxy]-3,4-dihydro-2H-isoquinolin-1-one
  • 6-[(1-ethyl-4-chlorobenzimidazol-2-yl)methoxy]-3,4-dihydro-2H-isoquinolin-1-one
  • 6-[(1-ethyl-4-fluorobenzimidazol-2-yl)methoxy]-3,4-dihydro-2H-isoquinolin-2-one

Uniqueness

The uniqueness of 6-[(1-ethyl-4-fluorobenzimidazol-2-yl)methoxy]-3,4-dihydro-2H-isoquinolin-1-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the fluorine atom and the ethyl group can significantly influence its pharmacokinetic properties and interaction with biological targets.

Properties

IUPAC Name

6-[(1-ethyl-4-fluorobenzimidazol-2-yl)methoxy]-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c1-2-23-16-5-3-4-15(20)18(16)22-17(23)11-25-13-6-7-14-12(10-13)8-9-21-19(14)24/h3-7,10H,2,8-9,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMNZEFJYSUJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=CC=C2)F)N=C1COC3=CC4=C(C=C3)C(=O)NCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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